molecular formula C20H27N3O3 B7149159 N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide

N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide

Cat. No.: B7149159
M. Wt: 357.4 g/mol
InChI Key: LJUVKBIFSNSWQZ-UHFFFAOYSA-N
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Description

N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Properties

IUPAC Name

N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-2-18(24)23-11-8-16(14-23)20(26)22-12-9-17(10-13-22)21-19(25)15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUVKBIFSNSWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propanoyl group: This step involves the acylation of the pyrrolidine ring using propanoyl chloride under basic conditions.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving suitable precursors.

    Coupling of the piperidine and pyrrolidine rings: This step involves the formation of an amide bond between the two rings using reagents like carbodiimides.

    Introduction of the benzamide group: This final step involves the acylation of the piperidine ring with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Similar structure but lacks the pyrrolidine and propanoyl groups.

    N-(pyrrolidine-3-carbonyl)piperidine: Similar structure but lacks the benzamide group.

Uniqueness

N-[1-(1-propanoylpyrrolidine-3-carbonyl)piperidin-4-yl]benzamide is unique due to the presence of both the pyrrolidine and piperidine rings, as well as the propanoyl and benzamide groups. This unique combination of functional groups contributes to its distinct chemical and biological properties .

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